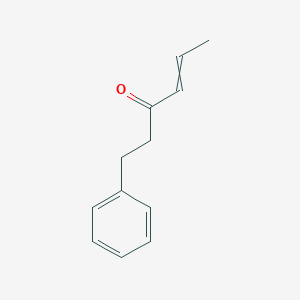
1-Phenylhex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylhex-4-en-3-one is an organic compound characterized by a phenyl group attached to a hexenone backbone. This compound is notable for its conjugated system, which includes a double bond and a carbonyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a subject of interest in various scientific research fields.
Métodos De Preparación
1-Phenylhex-4-en-3-one can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired enone. Another method includes the use of palladium-catalyzed decarboxylation and carbonylation of allyl alkynoates . These reactions typically require specific conditions such as the presence of a base like barium hydroxide and solvents like 1,4-dioxane .
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced catalytic systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution, leading to various substituted derivatives.
Photoreactions: Under UV irradiation, this compound can undergo intramolecular hydrogen abstraction, leading to secondary products such as acetophenone and other enones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium or gold .
Aplicaciones Científicas De Investigación
1-Phenylhex-4-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: This compound is used in studies related to enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-Phenylhex-4-en-3-one involves its interaction with various molecular targets. For instance, in catalytic reactions, it can act as an electrophile, participating in nucleophilic addition reactions. The presence of the conjugated system allows for resonance stabilization, making it a reactive intermediate in many organic transformations .
Comparación Con Compuestos Similares
1-Phenylhex-4-en-3-one can be compared to other enones and enynones, such as:
1-Phenylhex-4-en-1-yn-3-one: This compound contains an additional triple bond, making it more reactive in certain conditions.
1-Phenylhex-5-en-1-one: Lacks the conjugated system present in this compound, resulting in different reactivity and applications.
2,4,1-Enynones: These compounds have a different conjugation pattern, leading to unique reactivity profiles and applications in heterocyclic synthesis.
The uniqueness of this compound lies in its specific conjugated system, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
60550-53-0 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |
Clave InChI |
FWOYOWIXLSFQQQ-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


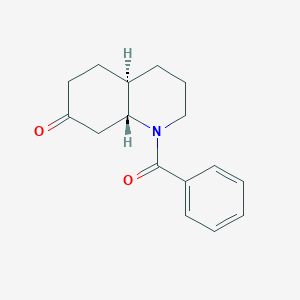
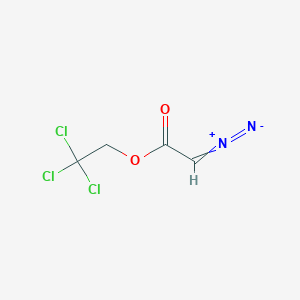
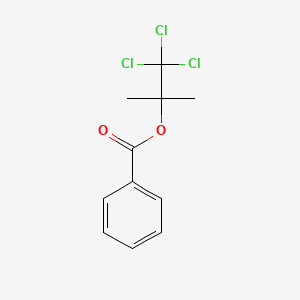
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
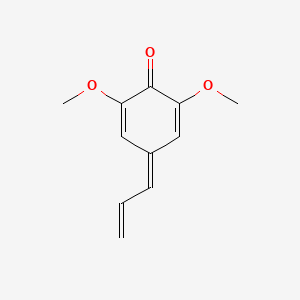
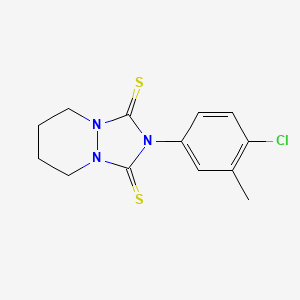
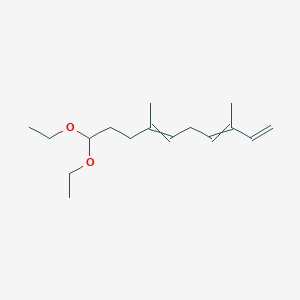
![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
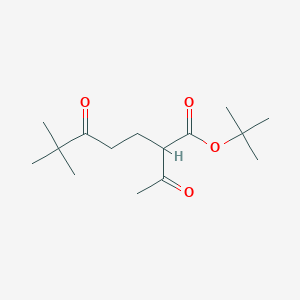
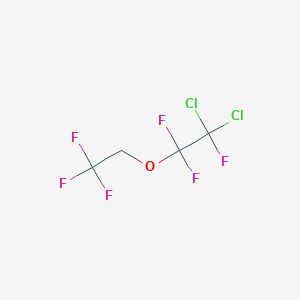
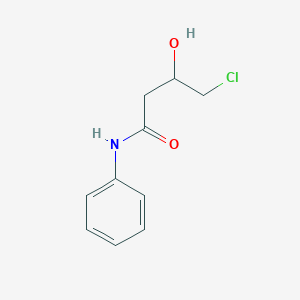
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
